Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate
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Overview
Description
Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate typically involves the condensation of 5-chloro-2-fluorobenzoic acid with 2-amino-2-methylpropanoic acid methyl ester. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Depending on the nucleophile, products may include various substituted benzamides.
Hydrolysis: The major product is 5-chloro-2-fluorobenzoic acid.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate
- Methyl 2-(5-chloro-2-fluorobenzamido)benzoate
Uniqueness
Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13ClFNO3 |
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Molecular Weight |
273.69 g/mol |
IUPAC Name |
methyl 2-[(5-chloro-2-fluorobenzoyl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C12H13ClFNO3/c1-12(2,11(17)18-3)15-10(16)8-6-7(13)4-5-9(8)14/h4-6H,1-3H3,(H,15,16) |
InChI Key |
IXRJXENGJBLEKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)C1=C(C=CC(=C1)Cl)F |
Origin of Product |
United States |
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